molecular formula C20H26N2 B1683260 Trimipramine CAS No. 739-71-9

Trimipramine

Cat. No. B1683260
CAS RN: 739-71-9
M. Wt: 294.4 g/mol
InChI Key: ZSCDBOWYZJWBIY-UHFFFAOYSA-N
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Description

Trimipramine is a tricyclic antidepressant (TCA) used to treat depression . It belongs to the group of medicines known as tricyclic antidepressants (TCA) and is thought to work by increasing the activity of certain chemicals in the brain .


Molecular Structure Analysis

Trimipramine has a complex molecular structure. Its chemical formula is C20H26N2 . The exact molecular structure can be found in various chemical databases .


Chemical Reactions Analysis

Trimipramine interacts with targets of other antidepressants, namely, the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .


Physical And Chemical Properties Analysis

Trimipramine has specific physical and chemical properties. Its average weight is 294.4338 and its monoisotopic weight is 294.209598842 . More detailed information about its physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Tricyclic Antidepressants in the Cognitively Impaired Elderly

Tricyclic antidepressants (TCAs), including Trimipramine, have been studied for their efficacy in elderly patients with organic disorders and associated depressive symptoms. Although mixed, some evidence suggests their usefulness in conditions like forced weeping in pseudobulbar states. In patients without preexisting cognitive issues, memory deficits or confusional states directly attributable to TCAs are relatively rare. An ongoing study comparing Imipramine and Trimipramine suggests clinical improvement might outweigh the anticholinergic effect, leading to improved memory function in older depressive patients (Cole et al., 1983).

Hope and the Immune System

Research indicates a relationship between emotional stresses and immune system responses. A study involving the administration of Maprotiline to depressed patients found a positive correlation between hope measurements and B lymphocyte measurements after treatment. A further study using Trimipramine aimed to explore this connection further, suggesting that emotional well-being, such as hope, might contribute to immunocompetence (Udelman, 1986).

Clinical Pharmacology of Antidepressant Compounds

A comprehensive review of the clinical efficacy of tricyclic compounds, including Trimipramine, for treating depression supports their effectiveness over placebos. This review underscores the need for larger studies with clearly defined patient groups to progress in understanding the specific kinds of depressed patients who respond well to these medications (Klerman & Cole, 1965).

Antidepressant Drugs in Dermatology

Antidepressants, including Trimipramine, are utilized in dermatology for their pharmacological properties that benefit dermatological conditions, such as urticaria and pruritus, beyond their antidepressant activity. This application leverages the histamine H1 blocking effect of certain tricyclic antidepressants (Gupta & Gupta, 2001).

Safety And Hazards

Trimipramine may cause serious side effects. Some of these include mood or behavior changes, anxiety, panic attacks, trouble sleeping, and thoughts about suicide or hurting yourself . It is also noted that elderly patients are more likely to have unwanted effects such as confusion or unusual drowsiness .

Future Directions

The future directions of Trimipramine involve optimizing its use for the treatment of insomnia and other conditions . Researchers are working on improving the clinical management of insomnia and thus improving the lives of the many patients who suffer from this common and impairing condition .

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1))
Record name Trimipramine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8023715
Record name Trimipramine
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Molecular Weight

294.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Trimipramine
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Solubility

Slightly soluble, 2.60e-02 g/L
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Mechanism of Action

Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
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Product Name

Trimipramine

CAS RN

3564-75-8, 739-71-9, 3564-66-7
Record name (-)-Trimipramine
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Melting Point

45 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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